N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a synthetic benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold acetylated at the N1 position and substituted with a 3,5-dimethoxybenzamide group at the 6-position. This compound’s structure combines a partially saturated heterocyclic core with aromatic methoxy substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-8-4-5-14-9-16(6-7-19(14)22)21-20(24)15-10-17(25-2)12-18(11-15)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDAUGOHSOYJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide typically involves a multi-step process:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Acetylation: The nitrogen atom of the tetrahydroquinoline core is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The final step involves the coupling of the acetylated tetrahydroquinoline with 3,5-dimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroquinoline core or the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl or benzamide moieties.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinoline derivatives or carboxylic acids.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide and tetrahydroquinoline derivatives.
Table 1: Structural and Molecular Comparison
Key Observations :
Core Structure Variations: The target compound and BG15823 share the acetylated tetrahydroquinoline (THQ) core but differ in the substituent at the 6-position: 3,5-dimethoxybenzamide vs. 2-(3-methoxyphenoxy)acetamide. The methoxy groups in the target compound may enhance lipophilicity compared to BG15823’s phenoxyacetamide group . BG15822 lacks the THQ core entirely, instead featuring a phenoxyethyl-linked dimethoxybenzamide, which reduces molecular complexity and weight (329.39 vs. 354.40) .
Functional Group Impact :
- The 3,5-dimethoxy substitution on the benzamide ring (target compound) contrasts with the 2,6-dimethoxy substitution in BG15822. This positional difference could alter electronic properties and receptor binding affinities.
- Propanil (), a dichlorophenyl-propanamide herbicide, demonstrates how halogenation and simpler amide structures are prioritized in agrochemical design compared to the more complex THQ derivatives .
Propanil’s herbicidal activity highlights the role of amide derivatives in agriculture, though structural complexity varies widely .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H22N2O3
- Molecular Weight : 330.39 g/mol
- IUPAC Name : this compound
The compound exhibits various biological activities primarily through interactions with specific molecular targets.
- TRPV Channels Modulation : Research indicates that compounds similar to this compound can modulate transient receptor potential vanilloid (TRPV) channels. These channels are involved in pain perception and inflammatory responses. Inhibition of TRPV channels has been linked to reduced pain and pruritus in various models .
- Anticancer Activity : Some studies have suggested that derivatives of tetrahydroquinoline can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways associated with cancer proliferation .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antinociceptive Effects : Preclinical studies have shown that this compound has the potential to alleviate pain through central and peripheral mechanisms.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Pain reduction in animal models | |
| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Case Study 1: Antinociceptive Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was attributed to its ability to inhibit TRPV channels involved in nociception .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway. The treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins. This suggests a potential role for this compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
